molecular formula C21H36O10 B1673393 Kenposide B CAS No. 152468-89-8

Kenposide B

Cat. No.: B1673393
CAS No.: 152468-89-8
M. Wt: 448.5 g/mol
InChI Key: (2R,3R,4S,5S,6R)-2-(((S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)oxy)-6-((((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
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Description

Kenposide B is a glycoside compound isolated from Hovenia dulcis (Japanese Raisin Tree), a plant traditionally used in East Asian medicine for hepatoprotective and anti-inflammatory purposes. Its molecular formula is C₂₁H₃₆O₁₀ with a molecular weight of 448.509 g/mol, and it exists as an oil at room temperature . Structurally, it consists of a triterpenoid or steroid aglycone core linked to one or more sugar moieties, though its exact stereochemical configuration remains under investigation.

Properties

CAS No.

152468-89-8

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-(5-methyl-2-prop-1-en-2-ylhex-4-enoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-10(2)5-6-12(11(3)4)7-28-21-19(27)17(25)16(24)14(31-21)9-30-20-18(26)15(23)13(22)8-29-20/h5,12-27H,3,6-9H2,1-2,4H3/t12?,13-,14+,15-,16+,17-,18+,19-,20-,21-/m0/s1

InChI Key

(2R,3R,4S,5S,6R)-2-(((S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)oxy)-6-((((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

SMILES

CC(=CCC(COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C(=C)C)C

Isomeric SMILES

CC(=CCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C(=C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

kenposide B
lavandulyl 1-O-arabinopyranosyl-1-6-glucopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kenposide B belongs to the glycoside class, which includes compounds with sugar units attached to non-sugar aglycones. Below, we compare this compound with two structurally similar glycosides: Lappaol D and Lappaol E, both isolated from Arctium lappa (Burdock) .

Table 1: Structural and Functional Comparison

Property This compound Lappaol D Lappaol E
Molecular Formula C₂₁H₃₆O₁₀ C₃₁H₃₆O₁₀ C₃₀H₃₄O₁₀
Molecular Weight (g/mol) 448.509 568.619 554.593
Source Hovenia dulcis Arctium lappa Arctium lappa
Physical State Oil Amorphous powder Amorphous powder
Sugar Units Likely 1–2 3 (glucose, rhamnose) 2 (glucose, xylose)
Bioactivity Antioxidant (proposed) Anti-inflammatory Antitumor (in vitro)
Key Reference

Key Differences

Structural Complexity :

  • Lappaol D and E have larger molecular weights (568.619 and 554.593 g/mol) compared to this compound (448.509 g/mol), likely due to additional sugar units or a more complex aglycone structure. This difference may influence their solubility and bioavailability .
  • This compound’s oil-like physical state contrasts with the amorphous powder form of Lappaol D/E, suggesting divergent intermolecular interactions or hydrophobicity .

Biological Activity: While this compound’s bioactivity is primarily inferred from its plant source’s traditional uses, Lappaol D has demonstrated anti-inflammatory effects in murine models, and Lappaol E shows cytotoxicity against specific cancer cell lines (e.g., HepG2) . The sugar composition (e.g., rhamnose in Lappaol D vs. xylose in Lappaol E) may modulate receptor binding specificity, explaining their divergent biological targets .

Comparison with Functionally Similar Compounds

This compound’s proposed antioxidant activity aligns it with phenolic glycosides like Salidroside (found in Rhodiola rosea) and Arbutin (from Arctostaphylos uva-ursi).

Table 2: Functional Comparison with Antioxidant Glycosides

Property This compound Salidroside Arbutin
Molecular Formula C₂₁H₃₆O₁₀ C₁₄H₂₀O₇ C₁₂H₁₆O₇
Primary Bioactivity Antioxidant (proposed) Anti-fatigue Skin whitening
Mechanism Free radical scavenging AMPK activation Tyrosinase inhibition
Solubility Lipophilic (oil) Water-soluble Water-soluble
Clinical Applications Under investigation Adaptogen supplements Cosmetic formulations
Key Reference

Key Insights

Solubility and Formulation: this compound’s lipophilic nature may limit its use in aqueous formulations compared to water-soluble Salidroside and Arbutin. However, this property could enhance its compatibility with lipid-based delivery systems (e.g., nanoemulsions) .

Mechanistic Divergence :

  • Unlike Arbutin’s direct inhibition of tyrosinase, this compound’s antioxidant mechanism is likely indirect, involving upstream modulation of oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kenposide B
Reactant of Route 2
Kenposide B

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